Hexapeptide-10

Descripción general

Descripción

SIKVAV (acetato) es un péptido derivado de la cadena α1 de laminina. Está compuesto por los aminoácidos serina, isoleucina, lisina, valina, alanina y valina. Esta secuencia peptídica es conocida por su capacidad de promover la adhesión celular, la migración, la diferenciación y el crecimiento.

Aplicaciones Científicas De Investigación

SIKVAV (acetato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Cicatrización de heridas: Se ha demostrado que SIKVAV (acetato) promueve la cicatrización de heridas al mejorar la adhesión, la migración y la proliferación celular.

Ingeniería de tejidos: El péptido se puede utilizar para funcionalizar andamios e hidrogeles, proporcionando señales bioactivas que promueven la adhesión y el crecimiento celular.

Investigación del cáncer: Se ha estudiado SIKVAV (acetato) por su papel en la adhesión y migración de células cancerosas.

Mecanismo De Acción

SIKVAV (acetato) ejerce sus efectos al unirse a los receptores de integrina en la superficie celular. Esta interacción activa vías de señalización que regulan la adhesión, la migración, la proliferación y la diferenciación celular. Los objetivos moleculares clave y las vías involucradas incluyen:

Integrinas: SIKVAV (acetato) se une a integrinas como α3, α6 y β1, que participan en la adhesión y señalización celular.

Secreción de factores de crecimiento: SIKVAV (acetato) estimula la secreción de factores de crecimiento como el factor de crecimiento epidérmico (EGF), el factor de crecimiento endotelial vascular (VEGF), el factor de crecimiento transformante-beta (TGF-β) y el factor de crecimiento de fibroblastos (FGF), que mejoran la reparación y regeneración de tejidos.

Análisis Bioquímico

Biochemical Properties

Hexapeptide-10 plays a significant role in biochemical reactions. It interacts with important proteins such as laminin-5 and α6-integrin . These interactions are crucial as these proteins are essential for maintaining the firmness and elasticity of the skin . The production of these proteins decreases over time with aging, and this compound helps restore the skin’s structure by promoting their production .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting keratinocyte adhesion and boosting the proliferation of keratinocytes and fibroblasts . This leads to an increase in the production of Laminin-5, which is essential for linking keratinocytes to the basement membrane . As a result, this compound strengthens the dermo-epidermal junction, leading to an overall improvement in skin firmness, smoothness, and density .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It mimics Laminin, promoting keratinocyte adhesion and boosting the proliferation of keratinocytes by 38% and fibroblasts by 75% . It stimulates fibroblasts to increase Laminin-5 production, which is essential for linking keratinocytes to the basement membrane .

Metabolic Pathways

Peptides are known to play a central role in the metabolism of the body, signaling to activate the endogenous repair mechanism of the skin .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SIKVAV (acetato) típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso implica los siguientes pasos:

Acoplamiento: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Acoplamiento: Se agrega el siguiente aminoácido y se acopla a la cadena en crecimiento.

Repetición: Los pasos 2 y 3 se repiten hasta obtener la secuencia peptídica deseada.

Escisión: El péptido se escinde de la resina y se desprotege para obtener el producto final.

Métodos de producción industrial

En un entorno industrial, la producción de SIKVAV (acetato) se puede escalar utilizando sintetizadores de péptidos automatizados. Estas máquinas automatizan el proceso SPPS, lo que permite la síntesis eficiente y reproducible de grandes cantidades del péptido. El producto final se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

SIKVAV (acetato) puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: El péptido se puede oxidar para formar puentes disulfuro entre residuos de cisteína, si están presentes.

Reducción: Los puentes disulfuro se pueden reducir a grupos tiol libres.

Sustitución: Los residuos de aminoácidos en el péptido se pueden sustituir por otros aminoácidos para modificar sus propiedades.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno o el yodo se pueden utilizar como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) se pueden utilizar como agentes reductores.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen péptidos modificados con patrones de puentes disulfuro o secuencias de aminoácidos alterados. Estas modificaciones pueden afectar la actividad biológica y la estabilidad del péptido .

Comparación Con Compuestos Similares

SIKVAV (acetato) se puede comparar con otros péptidos derivados de laminina y péptidos bioactivos utilizados en ingeniería de tejidos y medicina regenerativa. Los compuestos similares incluyen:

Péptido RGD: El péptido arginina-glicina-ácido aspártico (RGD) es otro motivo de adhesión celular bien conocido derivado de la fibronectina.

Péptido YIGSR: El péptido tirosina-isoleucina-glicina-serina-arginina (YIGSR) se deriva de la laminina y promueve la adhesión y migración celular.

Péptido IKVAV: El péptido isoleucina-lisina-valina-alanina-valina (IKVAV) es otra secuencia derivada de laminina que promueve la adhesión, la migración y la diferenciación celular.

SIKVAV (acetato) es único en su secuencia específica y su capacidad de promover una amplia gama de actividades biológicas, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación científica.

Propiedades

IUPAC Name |

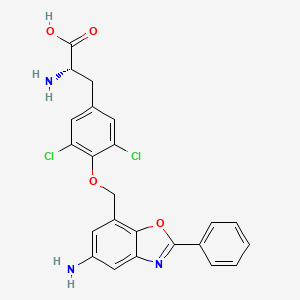

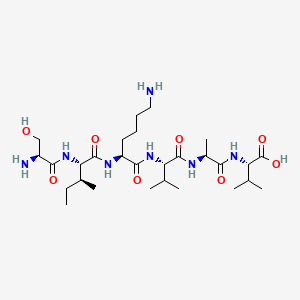

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGVZFQUFJYSGS-CPDXTSBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146439-94-3 | |

| Record name | Hexapeptide-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146439943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAPEPTIDE-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RS1K7T9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

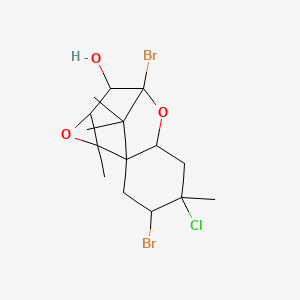

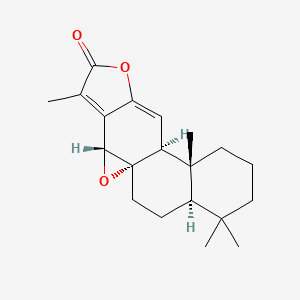

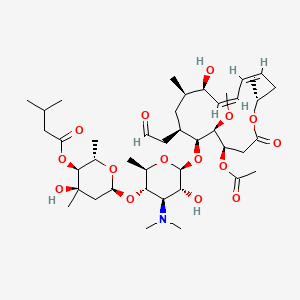

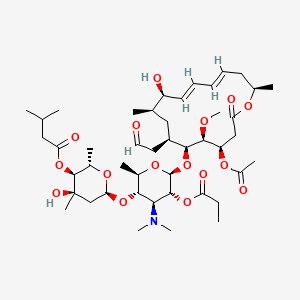

Feasible Synthetic Routes

Q1: What are the purported cosmetic benefits of Hexapeptide-10 for skin health?

A1: Research suggests that this compound, when included in a serum with other cosmetic ingredients like Tridecapeptide-1 and Carnosine, may offer benefits for skin health. Studies indicate that these peptides can promote skin cell proliferation and exhibit antioxidant properties, potentially aiding in skin repair. []

Q2: Is there any research on using this compound for conditions other than skin repair?

A3: One study explored the potential of a hexapeptide incorporated into fabric for diabetic foot care. [] This research suggests a possible application beyond typical cosmetic uses, but further investigation is required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

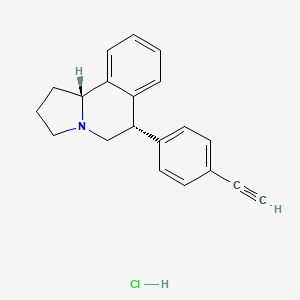

![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)

![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)

![1-[4-(((3,5-Dimethylanilino)carbonyl)methyl)phenoxy]cyclopentanecarboxylic acid](/img/structure/B1673086.png)